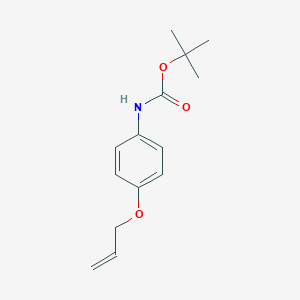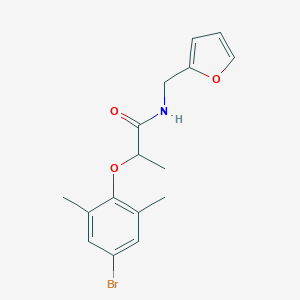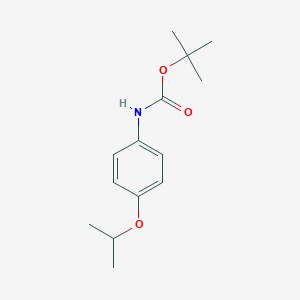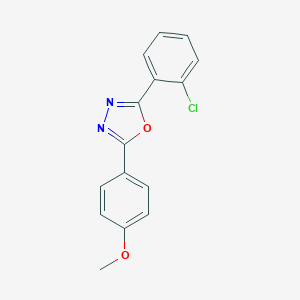![molecular formula C19H17NO3 B250586 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)
4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione, also known as BNAH, is a synthetic organic compound that has gained significant attention in the field of chemical research. It is a fluorescent molecule that has been used for the detection and quantification of various biological molecules. BNAH is also used in the synthesis of other compounds due to its unique chemical properties.
作用機序
4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione is a fluorescent molecule that works by emitting light when excited by a specific wavelength of light. The mechanism of action of 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione involves the transfer of energy from the excited state of 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione to another molecule, which results in the emission of light. The emission of light can be detected and quantified, which makes 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione a useful tool for the detection and quantification of biomolecules.
Biochemical and Physiological Effects:
4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione has been shown to have minimal biochemical and physiological effects on biological systems. It does not interact with DNA or RNA and does not affect the activity of enzymes. 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione has been shown to be non-toxic to cells and has been used in various cell-based assays.
実験室実験の利点と制限
The advantages of using 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione in lab experiments include its high sensitivity, selectivity, and ease of use. 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione is a fluorescent molecule that can be detected and quantified using standard laboratory equipment. It is also relatively inexpensive compared to other fluorescent probes.
The limitations of using 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione in lab experiments include its limited solubility in aqueous solutions and its sensitivity to pH and temperature. 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione is also sensitive to photobleaching, which can limit its use in long-term experiments.
将来の方向性
There are several future directions for the use of 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione in scientific research. One potential application is in the development of new fluorescent probes for the detection and quantification of biomolecules. 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione can be used as a starting material for the synthesis of new compounds with improved properties.
Another future direction is in the development of new imaging agents for biomedical applications. 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione can be used as a scaffold for the synthesis of imaging agents that target specific biological molecules or structures.
In conclusion, 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione is a versatile compound that has many potential applications in scientific research. Its unique chemical properties make it a useful tool for the detection and quantification of biomolecules. Further research is needed to explore its full potential in various scientific fields.
合成法
The synthesis of 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione involves the reaction of 1,2-naphthoquinone with benzylamine and ethylene glycol in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, reduction, and cyclization. The yield of 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.
科学的研究の応用
4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione has been used in various scientific research applications, including the detection of DNA, RNA, proteins, and enzymes. It has been used as a fluorescent probe for the quantification of these biomolecules in biological samples. 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione has also been used in the synthesis of other compounds, such as fluorescent dyes and imaging agents.
特性
分子式 |
C19H17NO3 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC名 |
4-[benzyl(2-hydroxyethyl)amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C19H17NO3/c21-11-10-20(13-14-6-2-1-3-7-14)17-12-18(22)19(23)16-9-5-4-8-15(16)17/h1-9,12,21H,10-11,13H2 |
InChIキー |
HCOLIVYGXAABOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCO)C2=CC(=O)C(=O)C3=CC=CC=C32 |
正規SMILES |
C1=CC=C(C=C1)CN(CCO)C2=CC(=O)C(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)

![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)

![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B250526.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)